![molecular formula C11H12BrN3O2 B567122 tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 1234616-46-6](/img/structure/B567122.png)
tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate” is a chemical compound with the linear formula C11H12BrN3O2 . It is used in various scientific research and has been the subject of numerous studies .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds has been carried out from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of “tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate” is represented by the InChI code 1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(8(12)14-15)5-4-6-13-9/h4-6H,1-3H3 . The molecular weight of the compound is 298.14 .Chemical Reactions Analysis
The chemical reactions involving “tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate” are complex and can involve various other compounds . For instance, the crude material can be purified by automated flash chromatography on a 60 g Analogix silica gel cartridge .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is between 2-8C in an inert atmosphere .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Targeted Kinase Inhibitors : Researchers have explored the use of this compound as a scaffold for designing kinase inhibitors. By modifying its structure, scientists can create derivatives that selectively inhibit specific kinases involved in disease pathways. For instance, the molecular docking study evaluated the binding mode between certain derivatives of this compound and TRKA receptors .
Pharmacokinetics and Drug Delivery
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-bromopyrazolo[3,4-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(8(12)14-15)5-4-6-13-9/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDVHLTUWUHLQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726257 |
Source
|
Record name | tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
CAS RN |
1234616-46-6 |
Source
|
Record name | tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.